6'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
Description
6'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] (CAS: 2059955-91-6) is a spirocyclic compound featuring a bicyclo[5.1.0]octane core fused to a cyclohexane ring via an oxygen-containing 3-oxa bridge. The methyl substituent at the 6'-position introduces steric and electronic effects that modulate its reactivity and physicochemical properties. Its structural complexity, combining spiro and bicyclic motifs, makes it a subject of interest for studying conformational dynamics and ring strain effects.
Properties
Molecular Formula |
C13H22O |
|---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2'-methylspiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane] |
InChI |
InChI=1S/C13H22O/c1-10-4-2-3-6-13(10)7-5-11-8-12(11)9-14-13/h10-12H,2-9H2,1H3 |
InChI Key |
RMMBRLCWEZRSDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12CCC3CC3CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
6’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] with structurally analogous compounds, focusing on reactivity, stability, and functional applications.
Structural Analogues and Ring Systems
- Bicyclo[2.2.2]octane Derivatives: Bicyclo[2.2.2]octane is a rigid, high-symmetry scaffold used as a phenyl isostere in drug design. For example, derivative 34 () maintained biological potency despite replacing a phenyl ring, highlighting its utility in reducing aromaticity while preserving activity.
Spirocyclic Oxane Derivatives :
The analogue 6'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-oxane] (CAS: 2060031-77-6) replaces the cyclohexane ring with an oxane (tetrahydropyran) moiety. This substitution increases polarity and hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability compared to the cyclohexane-containing target compound .
Reactivity and Stability
Reduction and Functionalization :
Spirodiisophora-3',6-dione derivatives () demonstrate preferential reactivity at the cyclohexane moiety over the bicyclo[2.2.2]octane ring during reductions. By analogy, the cyclohexane component of the target compound may exhibit higher reactivity in similar transformations, though the bicyclo[5.1.0]octane system’s strain could lead to unique reaction pathways .- Isomerization Kinetics: Bicyclo[2.2.2]octane undergoes rapid isomerization due to secondary carbocation formation ().
Table 1: Comparative Properties of Selected Analogues
*Molecular weight inferred from analogues in ; exact value for the target compound is unspecified in evidence.
Biological Activity
6'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] is a complex organic compound notable for its unique spirocyclic structure, which includes a bicyclic framework with a spiro linkage between a cyclohexane ring and a bicyclo[5.1.0]octane moiety. The molecular formula is , indicating the presence of thirteen carbon atoms, twenty-two hydrogen atoms, and one oxygen atom. This structural complexity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's structure allows it to interact with various biological targets, including enzymes and receptors, which may modulate their activity. The presence of the methyl group at the 6' position is particularly significant as it influences the compound's reactivity and biological interactions.
The biological activity of 6'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] has been explored in various studies, indicating its potential as a bioactive compound. Key findings include:
- Enzyme Interaction : The compound can inhibit specific enzymes, potentially altering metabolic pathways.
- Receptor Modulation : It may activate or inhibit certain receptors, influencing cellular signaling processes.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
-
Anticancer Activity : In vitro studies demonstrate that 6'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] exhibits cytotoxic effects against various cancer cell lines. For instance:
- LNCaP Prostate Cancer Cells : Treatment with the compound induced apoptosis through caspase activation and cytochrome C release.
- HeLa Cells : Similar apoptotic mechanisms were observed, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies suggest that 6'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] may protect neuronal cells from oxidative stress-induced damage.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of 6'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] against structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2',6'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] | Structure | Contains two methyl groups at positions 2' and 6' |
| 3-Oxaspiro[bicyclo[5.1.0]octane-4,1'] | Structure | Lacks the methyl substitution at position 6' |
| 4'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'] | Structure | Methyl group located at position 4' instead of 6' |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
